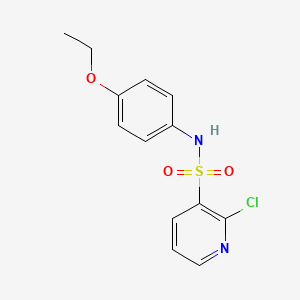
2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide (CEPS), also known as 2-chloro-3-sulfamoylpyridine, is an organic compound that is used in various scientific research applications. It is a white solid with a molecular weight of 241.74 g/mol. CEPS has a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
Antibacterial and Antimicrobial Properties
Sulfonamide compounds, including derivatives of 2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide, have been extensively studied for their antibacterial and antimicrobial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). Similarly, El‐Emary et al. (2002) developed new heterocycles based on sulfonamide structures, demonstrating significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
Sulfonamides, including this compound derivatives, have shown potential in anticancer research. Owa et al. (2002) explored sulfonamide-focused libraries, identifying compounds with potent cell cycle inhibition properties, which progressed to clinical trials for their anticancer efficacy (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Metal Complexation and Coordination Chemistry
Research into the coordination chemistry of sulfonamides, including this compound, reveals their capability to form complex metal compounds. Sousa et al. (2001) and Bermejo et al. (2000) have demonstrated the structural characterisation of metal complexes containing sulfonamide ligands, shedding light on their potential applications in materials science and catalysis (Sousa et al., 2001); (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Herbicidal and Plant Health Applications
Beyond pharmaceuticals, certain sulfonamide derivatives demonstrate utility in agriculture. Moran (2003) highlighted the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, suggesting their use in managing vegetation health and growth (Moran, 2003).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about its potential targets .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various biological effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-19-11-7-5-10(6-8-11)16-20(17,18)12-4-3-9-15-13(12)14/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJWXDWWZWLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

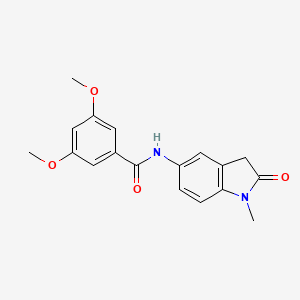
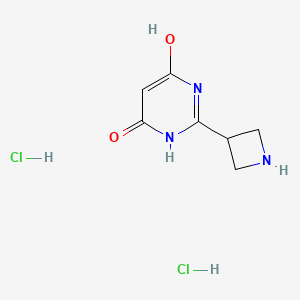

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)
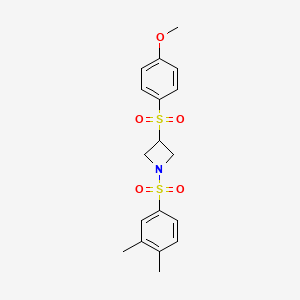
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

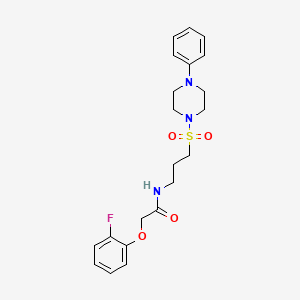
![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)
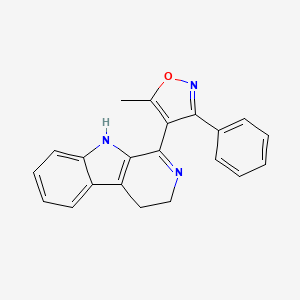
![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)
![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)
